molecular formula C14H18N2O3 B7460007 N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

货号 B7460007
分子量: 262.30 g/mol
InChI 键: WOXDUOSVAHUWNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.

科学研究应用

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease.

作用机制

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This blockade leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to selectively target the D3 receptor, without affecting other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease. However, the exact mechanisms underlying these effects are still not fully understood.

实验室实验的优点和局限性

One of the major advantages of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its high affinity and selectivity for the dopamine D3 receptor. This allows for precise targeting of this receptor subtype in scientific research. However, one limitation of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, the potential off-target effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide on other dopamine receptor subtypes should be carefully considered in experimental design.

未来方向

There are a number of potential future directions for research on N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of focus could be on the development of more potent and selective D3 receptor antagonists, with longer half-lives and fewer off-target effects. Another area of focus could be on the potential therapeutic applications of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and to identify potential biomarkers of its effectiveness in animal models and human patients.

合成方法

The synthesis of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the reaction of 4-(4-fluorophenyl)piperidine with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, and has been used extensively in scientific research.

属性

IUPAC Name

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,15H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXDUOSVAHUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。